N-phenyl-2-[(phenylsulfonyl)anilino]acetamide
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Overview
Description
N-phenyl-2-[(phenylsulfonyl)anilino]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to an acetamide group
Mechanism of Action
Biochemical Pathways
According to a study , N-phenyl-2-(N-phenylbenzenesulfonamido)acetamide has been identified as a type of RORγ inverse agonist. Retinoic acid receptor-related orphan receptors (RORs) are ligand-dependent transcriptional factors and members of the nuclear receptor superfamily. RORs regulate inflammation, metabolic disorders, and circadian rhythm .
Result of Action
The compound has been shown to inhibit RORγ with an IC50 value of 630 nM . The RORγ antagonism of the optimized compound was 7-fold higher than that of the initial hit compound . These results represent a promising starting point for developing potent small molecule RORγ inverse agonists for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[(phenylsulfonyl)anilino]acetamide typically involves the reaction of phenylsulfonyl chloride with aniline to form phenylsulfonyl aniline. This intermediate is then reacted with phenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-[(phenylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-phenyl-2-[(phenylsulfonyl)anilino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
- N-phenylsulfonyl aniline
- Phenylacetic acid derivatives
- Sulfonamide-based compounds
Comparison: N-phenyl-2-[(phenylsulfonyl)anilino]acetamide is unique due to the presence of both sulfonyl and acetamide groups, which confer distinct chemical reactivity and biological activity. Compared to other sulfonamide-based compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20(21-17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)26(24,25)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDNRDBEKJKKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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